molecular formula C12H20O B13799029 Bicyclo[2.2.2]octane-2-carboxaldehyde, 6-(1-methylethyl)- CAS No. 67662-97-9

Bicyclo[2.2.2]octane-2-carboxaldehyde, 6-(1-methylethyl)-

Cat. No.: B13799029
CAS No.: 67662-97-9
M. Wt: 180.29 g/mol
InChI Key: HKKOMSBKTRIPJO-UHFFFAOYSA-N
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Description

6-Isopropylbicyclo[2.2.2]octane-2-carbaldehyde is a chemical compound with the molecular formula C12H20O. It is a bicyclic compound featuring a bicyclo[2.2.2]octane core with an isopropyl group at the 6-position and an aldehyde functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropylbicyclo[2.2.2]octane-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for 6-isopropylbicyclo[2.2.2]octane-2-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

6-Isopropylbicyclo[2.2.2]octane-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Isopropylbicyclo[2.2.2]octane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-isopropylbicyclo[2.2.2]octane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The bicyclic structure may also influence its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylbicyclo[2.2.2]octane-2-carbaldehyde
  • 6-Ethylbicyclo[2.2.2]octane-2-carbaldehyde
  • 6-Propylbicyclo[2.2.2]octane-2-carbaldehyde

Uniqueness

6-Isopropylbicyclo[2.2.2]octane-2-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group provides steric hindrance and electronic effects that can alter the compound’s behavior compared to its methyl, ethyl, or propyl analogs .

Properties

CAS No.

67662-97-9

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

6-propan-2-ylbicyclo[2.2.2]octane-2-carbaldehyde

InChI

InChI=1S/C12H20O/c1-8(2)12-6-9-3-4-11(12)10(5-9)7-13/h7-12H,3-6H2,1-2H3

InChI Key

HKKOMSBKTRIPJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2CCC1C(C2)C=O

Origin of Product

United States

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